molecular formula C23H24N2O5 B343266 Methyl 2-amino-7,7-dimethyl-2',5-dioxo-1'-(prop-2-en-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Methyl 2-amino-7,7-dimethyl-2',5-dioxo-1'-(prop-2-en-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B343266
M. Wt: 408.4 g/mol
InChI Key: LDDKBWHDLQAQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1’-allyl-2-amino-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1’-allyl-2-amino-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate can be achieved through a multicomponent reaction. One efficient method involves a one-pot, four-component reaction using dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione. This reaction is catalyzed by L-proline in an ethanol medium, resulting in high yields under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis process, ensuring high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1’-allyl-2-amino-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically occur under mild to moderate conditions, ensuring high selectivity and yield.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups and enhanced properties.

Scientific Research Applications

Methyl 1’-allyl-2-amino-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 1’-allyl-2-amino-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.

    Indole derivatives: Compounds with an indole moiety, which are widely studied for their biological activities.

Uniqueness

Methyl 1’-allyl-2-amino-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 2-amino-7,7-dimethyl-2//',5-dioxo-1//'-prop-2-enylspiro[6,8-dihydrochromene-4,3//'-indole]-3-carboxylate

InChI

InChI=1S/C23H24N2O5/c1-5-10-25-14-9-7-6-8-13(14)23(21(25)28)17-15(26)11-22(2,3)12-16(17)30-19(24)18(23)20(27)29-4/h5-9H,1,10-12,24H2,2-4H3

InChI Key

LDDKBWHDLQAQPC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4N(C3=O)CC=C)C(=C(O2)N)C(=O)OC)C

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4N(C3=O)CC=C)C(=C(O2)N)C(=O)OC)C

Origin of Product

United States

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